molecular formula C10H14N2O B15087658 2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol

2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol

Cat. No.: B15087658
M. Wt: 178.23 g/mol
InChI Key: RHOYLAYWXLSPSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction is followed by hydrolysis to convert the phthalimido group to an amino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Tscherniac-Einhorn reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol is unique due to its specific structural features and potential therapeutic applications. Unlike other indole derivatives, this compound has shown promise in various biological activities, making it a valuable target for further research .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(6-amino-2,3-dihydroindol-1-yl)ethanol

InChI

InChI=1S/C10H14N2O/c11-9-2-1-8-3-4-12(5-6-13)10(8)7-9/h1-2,7,13H,3-6,11H2

InChI Key

RHOYLAYWXLSPSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)CCO

Origin of Product

United States

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